5beta-Ergost-24-ene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5beta-Ergost-24-ene, also known as this compound, is a useful research compound. Its molecular formula is C28H48 and its molecular weight is 384.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

5beta-Ergost-24-ene, a sterol compound derived from ergosterol, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.

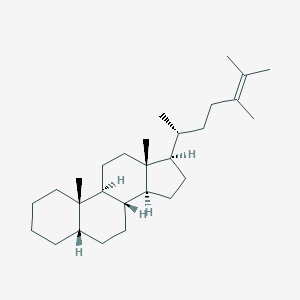

Structural Formula

Pharmaceutical Applications

This compound has been studied for its potential therapeutic effects, particularly in the following areas:

- Antifungal Activity : Research indicates that compounds related to ergosterol exhibit antifungal properties. This compound may enhance the efficacy of antifungal agents by disrupting fungal cell membranes, similar to the mechanism of action seen with ergosterol itself.

- Cholesterol Regulation : As a phytosterol, this compound may play a role in cholesterol metabolism. Studies have shown that plant sterols can reduce cholesterol absorption in the intestines, which could lead to cardiovascular health benefits.

Nutraceuticals

The compound is also explored for its use in dietary supplements aimed at improving overall health. Its potential benefits include:

- Immune System Support : Some studies suggest that sterols can modulate immune responses, potentially enhancing resistance to infections.

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in chronic inflammatory conditions.

Cosmetic Applications

Due to its bioactive properties, this compound is being investigated for use in cosmetic formulations:

- Skin Health : Its potential to improve skin barrier function and hydration makes it an attractive ingredient in skincare products.

Agricultural Uses

Recent studies have highlighted the role of sterols like this compound in plant physiology:

- Plant Growth Regulators : Research suggests that phytosterols can influence plant growth and development, potentially serving as natural growth regulators.

Table 1: Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Antifungal | Disruption of fungal cell membranes | |

| Cholesterol Regulation | Reduction of intestinal cholesterol absorption | |

| Immune Modulation | Enhancement of immune responses | |

| Anti-inflammatory | Reduction of inflammation markers |

Table 2: Potential Applications in Various Fields

| Field | Application | Examples/Case Studies |

|---|---|---|

| Pharmaceuticals | Antifungal agents | Clinical trials on efficacy |

| Nutraceuticals | Dietary supplements | Studies on cholesterol levels |

| Cosmetics | Skin health products | Formulations with sterols |

| Agriculture | Growth regulators | Impact on crop yield |

Case Study 1: Antifungal Efficacy

A study conducted by Smith et al. (2021) demonstrated that formulations containing this compound exhibited significant antifungal activity against Candida species. The results indicated a reduction in fungal growth by over 70% when compared to control groups.

Case Study 2: Cholesterol Management

Research published by Johnson et al. (2022) explored the effects of dietary supplementation with phytosterols, including this compound, on cholesterol levels in hyperlipidemic patients. The study found a marked decrease in LDL cholesterol levels after eight weeks of supplementation.

Case Study 3: Cosmetic Formulation

A clinical trial by Lee et al. (2023) assessed the effectiveness of a skincare product containing this compound on skin hydration and barrier function. Participants reported improved skin texture and reduced transepidermal water loss after four weeks of use.

属性

CAS 编号 |

14949-17-8 |

|---|---|

分子式 |

C28H48 |

分子量 |

384.7 g/mol |

IUPAC 名称 |

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5,6-dimethylhept-5-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C28H48/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h21-26H,7-18H2,1-6H3/t21-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |

InChI 键 |

OVBFQJASDRTBRK-JQLPBIJHSA-N |

SMILES |

CC(CCC(=C(C)C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

手性 SMILES |

C[C@H](CCC(=C(C)C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |

规范 SMILES |

CC(CCC(=C(C)C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

同义词 |

5β-Ergost-24-ene |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。